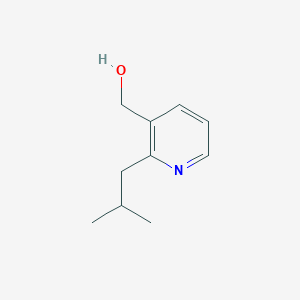

(2-Isobutylpyridin-3-yl)methanol

Description

BenchChem offers high-quality (2-Isobutylpyridin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Isobutylpyridin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2-(2-methylpropyl)pyridin-3-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(2)6-10-9(7-12)4-3-5-11-10/h3-5,8,12H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIEINLRZXMTSEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C=CC=N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2-Isobutylpyridin-3-yl)methanol: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and potential characterization methods for the novel compound (2-Isobutylpyridin-3-yl)methanol. Due to the limited availability of public domain data on this specific molecule, this document outlines a scientifically grounded, prospective approach to its synthesis and analysis based on established chemical principles for analogous pyridine derivatives.

Proposed Synthesis

A plausible and efficient synthetic pathway to (2-Isobutylpyridin-3-yl)methanol involves a two-step process, beginning with the functionalization of 2-isobutylpyridine, followed by the reduction of the resulting carbonyl compound.

Logical Synthesis Workflow

Caption: Proposed two-step synthesis of (2-Isobutylpyridin-3-yl)methanol.

Experimental Protocols

The following are detailed, prospective experimental protocols for the synthesis of (2-Isobutylpyridin-3-yl)methanol.

Step 1: Synthesis of 2-Isobutylpyridine-3-carboxylic acid

This procedure is based on the principles of directed ortho-lithiation of substituted pyridines.[1][2]

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2-isobutylpyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

-

Carboxylation: Dry carbon dioxide gas is bubbled through the solution for 1 hour, or an excess of crushed dry ice is added in portions. The mixture is then allowed to warm slowly to room temperature overnight.

-

Quenching and Extraction: The reaction is carefully quenched with water. The aqueous layer is acidified to pH 3-4 with dilute hydrochloric acid, leading to the precipitation of the carboxylic acid. The product is then extracted with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of (2-Isobutylpyridin-3-yl)methanol

This protocol details the reduction of the carboxylic acid to the primary alcohol using a strong reducing agent.[3][4][5]

-

Preparation: A flame-dried, three-necked round-bottom flask is set up as described in Step 1. The flask is charged with lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) and anhydrous THF under a nitrogen atmosphere.

-

Addition of Carboxylic Acid: A solution of 2-isobutylpyridine-3-carboxylic acid (1.0 eq) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filtration and Extraction: The resulting granular precipitate is filtered off and washed with THF or ethyl acetate. The filtrate is collected, and the solvent is removed in vacuo. The aqueous layer can be further extracted with ethyl acetate.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude (2-Isobutylpyridin-3-yl)methanol is then purified by silica gel column chromatography.

Characterization

The successful synthesis of (2-Isobutylpyridin-3-yl)methanol would be confirmed through various analytical techniques. The following table summarizes the expected characterization data. Note: The values presented are hypothetical and serve as a template for expected results.

| Analysis | Parameter | Expected Result |

| Physical Properties | Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | Not determined | |

| Melting Point | Not determined | |

| Spectroscopy | ||

| ¹H NMR (CDCl₃) | Chemical Shift (δ) | ~0.9-1.0 (d, 6H, -CH(CH₃)₂), ~2.0-2.2 (m, 1H, -CH(CH₃)₂), ~2.7-2.8 (d, 2H, -CH₂-), ~4.7-4.8 (s, 2H, -CH₂OH), ~7.1-7.2 (dd, 1H, Py-H5), ~7.6-7.7 (d, 1H, Py-H4), ~8.4-8.5 (d, 1H, Py-H6) |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ) | ~22.5 (CH₃), ~28.5 (CH), ~45.0 (CH₂), ~60.0 (CH₂OH), ~121.0 (C5), ~135.0 (C3), ~138.0 (C4), ~147.0 (C6), ~160.0 (C2) |

| IR (neat) | Wavenumber (cm⁻¹) | ~3300-3400 (O-H stretch, broad), ~2950 (C-H stretch), ~1590, 1460 (C=C, C=N stretch, aromatic) |

| Mass Spectrometry | m/z (EI+) | Expected molecular ion peak [M]⁺ and fragmentation pattern consistent with the structure. |

Biological Activity and Signaling Pathways

While pyridine derivatives are known to exhibit a wide range of biological activities, there is currently no published information on the specific biological functions or associated signaling pathways for (2-Isobutylpyridin-3-yl)methanol.[1] Further research and screening would be required to elucidate its potential pharmacological profile.

Should this molecule be identified as a modulator of a specific biological pathway, a diagram illustrating its mechanism of action could be constructed. For example, if it were found to be a kinase inhibitor, a diagram could depict its interaction with the kinase and the subsequent downstream effects on a signaling cascade.

Hypothetical Signaling Pathway Diagram

The following is a hypothetical example of a signaling pathway diagram that could be generated if (2-Isobutylpyridin-3-yl)methanol were found to inhibit a specific kinase.

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. researchgate.net [researchgate.net]

- 3. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Carboxylic acid - Reduction, Reactivity, Synthesis | Britannica [britannica.com]

Novel Synthesis Routes for (2-Isobutylpyridin-3-yl)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details two novel and efficient synthetic pathways for the preparation of (2-isobutylpyridin-3-yl)methanol, a valuable building block in medicinal chemistry and drug discovery. The proposed routes leverage modern synthetic methodologies to overcome the challenges associated with the regioselective functionalization of the pyridine core, offering practical and scalable solutions for laboratory and potential industrial applications.

Introduction

Substituted pyridinemethanols are key structural motifs in a wide array of pharmaceuticals and bioactive molecules. The specific substitution pattern of (2-isobutylpyridin-3-yl)methanol presents a unique synthetic challenge, requiring precise control over the introduction of functional groups at the C2 and C3 positions of the pyridine ring. Traditional synthetic approaches often suffer from low yields, harsh reaction conditions, and a lack of regioselectivity. This guide outlines two distinct, state-of-the-art synthetic strategies starting from the commercially available 2-isobutylpyridine, providing detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate their implementation.

Route A: Synthesis via Regioselective Halogenation and Subsequent Functionalization

This route employs a novel, three-step sequence involving a highly regioselective 3-bromination of the pyridine ring via a Zincke imine intermediate, followed by a halogen-metal exchange and formylation, and concluding with a standard reduction to the target alcohol.

Caption: Synthetic workflow for Route A.

Experimental Protocols for Route A

Step A1: Synthesis of 3-Bromo-2-isobutylpyridine

This procedure is adapted from a novel 3-selective halogenation method utilizing a ring-opening, halogenation, and ring-closing sequence.[1][2][3][4][5]

-

To a solution of 2-isobutylpyridine (1.0 eq) in anhydrous ethyl acetate at -78 °C under an inert atmosphere, add triflic anhydride (1.0 eq) dropwise.

-

After stirring for 15 minutes, add dibenzylamine (1.2 eq) followed by 2,4,6-collidine (1.0 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Cool the mixture to 0 °C and add N-bromosuccinimide (NBS) (1.1 eq) in one portion.

-

Stir the reaction at room temperature for 1 hour.

-

Add ammonium acetate (5.0 eq) and ethanol, and heat the mixture to 60 °C for 3 hours to facilitate ring-closing.

-

After cooling to room temperature, quench the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-bromo-2-isobutylpyridine.

Step A2: Synthesis of 2-Isobutylpyridine-3-carbaldehyde

-

Dissolve 3-bromo-2-isobutylpyridine (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

-

Stir the resulting solution for 30 minutes at -78 °C.

-

Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise.

-

Allow the reaction to warm slowly to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the mixture with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

-

Purify the residue by flash chromatography to afford 2-isobutylpyridine-3-carbaldehyde.

Step A3: Synthesis of (2-Isobutylpyridin-3-yl)methanol

-

Dissolve 2-isobutylpyridine-3-carbaldehyde (1.0 eq) in methanol at 0 °C.

-

Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

-

Carefully add water to quench the reaction, followed by the addition of 1 M HCl to adjust the pH to ~7.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate. The combined organic extracts are washed with brine, dried over sodium sulfate, and the solvent is removed in vacuo to yield the final product, (2-isobutylpyridin-3-yl)methanol.

Quantitative Data for Route A

| Step | Starting Material | Key Reagents | Stoichiometry (eq) | Solvent | Temp (°C) | Time (h) | Est. Yield (%) |

| A1 | 2-Isobutylpyridine | 1. Tf₂O, Dibenzylamine2. NBS3. NH₄OAc | 1.01.0, 1.21.15.0 | Ethyl Acetate / Ethanol | -78 to 60 | 5 | 70-80 |

| A2 | 3-Bromo-2-isobutylpyridine | 1. n-BuLi2. DMF | 1.01.11.5 | THF | -78 to RT | 2.5 | 80-90 |

| A3 | 2-Isobutylpyridine-3-carbaldehyde | NaBH₄ | 1.01.5 | Methanol | 0 to RT | 1 | 90-98 |

Route B: Synthesis via Direct C-H Formylation

This innovative, two-step route capitalizes on a recently developed method for the meta-selective C-H formylation of pyridines. This approach offers a significant improvement in step-economy by directly installing the required aldehyde functionality, which is then reduced to the target alcohol.

Caption: Synthetic workflow for Route B.

Experimental Protocols for Route B

Step B1: Direct C-H Formylation of 2-Isobutylpyridine

This protocol is based on a one-pot, multi-step strategy for the C3-formylation of pyridines via streptocyanine intermediates.[6]

-

In a sealed tube, combine 2-isobutylpyridine (1.0 eq) and pyrrolidine (3.0 eq).

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq) to the mixture.

-

Heat the reaction mixture at 120 °C for 24 hours.

-

Cool the mixture to room temperature and add a 1:1 mixture of acetic acid and water.

-

Heat the resulting mixture at 100 °C for an additional 12 hours to hydrolyze the intermediate.

-

After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to obtain 2-isobutylpyridine-3-carbaldehyde.

Step B2: Synthesis of (2-Isobutylpyridin-3-yl)methanol

This step is identical to Step A3 in Route A.

-

Dissolve 2-isobutylpyridine-3-carbaldehyde (1.0 eq) in methanol at 0 °C.

-

Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

-

Carefully add water to quench the reaction, followed by the addition of 1 M HCl to adjust the pH to ~7.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate. The combined organic extracts are washed with brine, dried over sodium sulfate, and the solvent is removed in vacuo to yield the final product, (2-isobutylpyridin-3-yl)methanol.

Quantitative Data for Route B

| Step | Starting Material | Key Reagents | Stoichiometry (eq) | Solvent | Temp (°C) | Time (h) | Est. Yield (%) |

| B1 | 2-Isobutylpyridine | Pyrrolidine, DMF-DMA | 1.03.0, 3.0 | None | 120 then 100 | 36 | 60-70 |

| B2 | 2-Isobutylpyridine-3-carbaldehyde | NaBH₄ | 1.01.5 | Methanol | 0 to RT | 1 | 90-98 |

Summary and Comparison

Both proposed routes offer viable and novel strategies for the synthesis of (2-isobutylpyridin-3-yl)methanol, starting from a common, commercially available precursor.

-

Route A provides a robust and potentially higher-yielding pathway. The key Zincke imine halogenation step is a powerful method for achieving the challenging 3-functionalization. While it involves three distinct synthetic operations, each step utilizes well-established and reliable transformations.

-

Route B is a more convergent and step-economical approach. The direct C-H formylation is an elegant and modern strategy that avoids the use of halogenated intermediates and organometallic reagents. While the estimated yield for the formylation step may be more moderate, the reduction in step count presents a significant advantage in terms of time and resources.

The choice between these routes may depend on the specific requirements of the researcher, including available reagents, scalability, and desired overall efficiency. Both pathways represent a significant advancement over classical, less selective methods for pyridine functionalization.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. C3-Formylation of Pyridines via Streptocyanine Intermediates [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of (2-Isobutylpyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Isobutylpyridin-3-yl)methanol is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a pyridine ring, an isobutyl group, and a primary alcohol, suggests it may serve as a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its known and predicted physical and chemical properties, along with detailed hypothetical experimental protocols for its synthesis, purification, and characterization based on established methods for analogous compounds.

Chemical and Physical Properties

Direct experimental data for the physical properties of (2-Isobutylpyridin-3-yl)methanol are limited in publicly available literature. The following table summarizes its known identifiers and predicted properties based on its structure and data from similar compounds.

| Property | Value | Source/Method |

| IUPAC Name | [2-(2-methylpropyl)pyridin-3-yl]methanol | MolWiki[1] |

| CAS Number | 1030829-24-3 | MolWiki[1] |

| Molecular Formula | C₁₀H₁₅NO | MolWiki[1] |

| Molecular Weight | 165.23 g/mol | MolWiki[1] |

| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | |

| Boiling Point | Predicted: >200 °C at 760 mmHg | |

| Melting Point | Not available | |

| Solubility | Predicted: Soluble in methanol, ethanol, chloroform, and other organic solvents. Sparingly soluble in water. | |

| Density | Not available | |

| Refractive Index | Not available | |

| pKa | Predicted: ~5 (for the pyridine nitrogen) |

Canonical SMILES: CC(C)CC1=C(C=CC=N1)CO[1] InChI: InChI=1S/C10H15NO/c1-8(2)6-10-9(7-12)4-3-5-11-10/h3-5,8,12H,6-7H2,1-2H3[1] InChIKey: HIEINLRZXMTSEU-UHFFFAOYSA-N[1]

Experimental Protocols

The following protocols are proposed based on general and established methods for the synthesis and analysis of substituted pyridin-3-yl-methanol derivatives.

Synthesis: Reduction of a Pyridine-3-carboxylate Ester

A common and effective method for the synthesis of pyridinyl-methanols is the reduction of the corresponding carboxylic acid ester.

Reaction Scheme:

Caption: Synthetic workflow for the preparation of (2-Isobutylpyridin-3-yl)methanol.

Materials:

-

Ethyl 2-isobutylnicotinate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Potassium sodium tartrate tetrahydrate (Rochelle's salt)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

A solution of ethyl 2-isobutylnicotinate in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while maintaining a low temperature with an ice bath.

-

A saturated aqueous solution of Rochelle's salt is added, and the mixture is stirred vigorously until two clear layers form.

-

The aqueous layer is extracted multiple times with diethyl ether.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure (2-Isobutylpyridin-3-yl)methanol.

Characterization Methods

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the isobutyl group (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene group attached to the pyridine ring), the methylene protons of the methanol group (a singlet or a doublet if coupled to the hydroxyl proton), the hydroxyl proton (a broad singlet), and the aromatic protons on the pyridine ring. The chemical shifts of the pyridine protons will be influenced by the positions of the substituents.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum should display distinct signals for each unique carbon atom in the molecule, including the carbons of the isobutyl group, the methylene carbon of the methanol group, and the carbons of the pyridine ring.

The IR spectrum is predicted to exhibit the following characteristic absorption bands:

-

A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.

-

Peaks in the 2850-3000 cm⁻¹ region due to C-H stretching vibrations of the isobutyl group.

-

Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

-

C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.

-

A C-O stretching vibration for the primary alcohol around 1050 cm⁻¹.

Mass spectrometry will be used to confirm the molecular weight of the compound. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ is expected to be observed at m/z 166.2. Fragmentation patterns can provide further structural information.

Potential Biological Activity and Signaling Pathway Involvement

While no specific biological studies on (2-Isobutylpyridin-3-yl)methanol have been reported, derivatives of (pyridin-2-yl)methanol have been identified as antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[2] TRPV3 is an ion channel implicated in pain sensation, inflammation, and skin disorders.

The following diagram illustrates a hypothetical mechanism of action where (2-Isobutylpyridin-3-yl)methanol acts as a TRPV3 antagonist, leading to a reduction in downstream inflammatory responses.

Caption: Hypothetical signaling pathway of (2-Isobutylpyridin-3-yl)methanol as a TRPV3 antagonist.

Safety Information

Based on general knowledge of similar chemical structures, (2-Isobutylpyridin-3-yl)methanol should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(2-Isobutylpyridin-3-yl)methanol is a molecule of interest for further investigation, particularly in the field of medicinal chemistry. While specific experimental data is currently scarce, this guide provides a solid foundation for its synthesis, characterization, and potential biological evaluation based on established chemical principles and data from analogous compounds. Further research is warranted to fully elucidate its physical, chemical, and biological properties.

References

Spectroscopic Profile of (2-Isobutylpyridin-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Isobutylpyridin-3-yl)methanol is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its structural and spectroscopic properties is paramount for its identification, characterization, and further development. This technical guide provides a comprehensive overview of the predicted spectroscopic data for (2-Isobutylpyridin-3-yl)methanol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of published experimental spectra, this document leverages computational prediction methods to offer a detailed analytical profile.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for (2-Isobutylpyridin-3-yl)methanol. These predictions are based on established computational algorithms and serve as a valuable reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.45 | d | 1H | H-6 (Pyridine) |

| ~7.65 | d | 1H | H-4 (Pyridine) |

| ~7.20 | dd | 1H | H-5 (Pyridine) |

| ~4.70 | s | 2H | -CH₂OH |

| ~2.70 | d | 2H | -CH₂-CH(CH₃)₂ |

| ~2.10 | m | 1H | -CH(CH₃)₂ |

| ~0.95 | d | 6H | -CH(CH₃)₂ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~160.0 | C-2 (Pyridine) |

| ~147.5 | C-6 (Pyridine) |

| ~138.0 | C-4 (Pyridine) |

| ~132.0 | C-3 (Pyridine) |

| ~122.5 | C-5 (Pyridine) |

| ~62.0 | -CH₂OH |

| ~45.0 | -CH₂-CH(CH₃)₂ |

| ~29.0 | -CH(CH₃)₂ |

| ~22.5 | -CH(CH₃)₂ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Broad, Strong | O-H stretch (alcohol) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Strong | C-H stretch (aliphatic) |

| ~1600, ~1470 | Medium | C=C, C=N stretch (pyridine ring) |

| ~1450 | Medium | C-H bend (aliphatic) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 165 | 40 | [M]⁺ (Molecular Ion) |

| 148 | 20 | [M-OH]⁺ |

| 134 | 100 | [M-CH₂OH]⁺ (Base Peak) |

| 122 | 60 | [M-C₃H₇]⁺ |

| 107 | 30 | [M-C₄H₈]⁺ (McLafferty rearrangement) |

| 93 | 50 | [Pyridine-CH₂]⁺ |

| 78 | 40 | [Pyridine]⁺ |

Experimental Protocols (Computational Prediction Methodologies)

The data presented in this guide are computationally predicted. The following outlines the general methodologies employed for such predictions.

NMR Spectra Prediction

¹H and ¹³C NMR spectra were predicted using a combination of database-driven and increment-based computational models. These models utilize extensive libraries of known chemical shifts and apply empirical rules based on the electronic environment of each nucleus. The chemical structure of (2-Isobutylpyridin-3-yl)methanol was first drawn and converted to a machine-readable format. The prediction algorithm then analyzed the local and long-range electronic effects of the substituents on the pyridine ring and the side chains to estimate the chemical shifts.

IR Spectrum Prediction

The prediction of the IR spectrum was based on a computational model that calculates the vibrational frequencies of the molecule's bonds. The method involves:

-

Geometry Optimization: The 3D structure of the molecule was optimized to its lowest energy conformation using quantum mechanical calculations.

-

Frequency Calculation: The vibrational frequencies and their corresponding intensities were calculated based on the optimized geometry. These frequencies correspond to the stretching and bending modes of the various functional groups.

Mass Spectrum Prediction

The electron ionization (EI) mass spectrum was predicted by analyzing the likely fragmentation pathways of the molecule upon electron impact. The prediction considers the stability of the resulting ions and neutral fragments. Common fragmentation patterns for aromatic alcohols and alkyl-substituted pyridines were applied, including:

-

Alpha-cleavage: Cleavage of the bond adjacent to the oxygen atom.

-

Loss of small neutral molecules: Elimination of water or other stable small molecules.

-

McLafferty rearrangement: A characteristic fragmentation of molecules containing a carbonyl group or a C=C double bond, which can be applicable to the pyridine ring system.

-

Cleavage of the alkyl side chain.

Visualization of Spectroscopic Data Analysis Workflow

The following diagram illustrates the logical workflow for the prediction and analysis of the spectroscopic data for (2-Isobutylpyridin-3-yl)methanol.

Caption: Workflow for Spectroscopic Data Prediction and Analysis.

Disclaimer

The spectroscopic data presented in this document are the result of computational predictions and have not been experimentally verified. While these predictions are based on robust theoretical models, they should be used as a guide and for reference purposes only. Experimental verification is recommended for definitive structural confirmation.

Substituted Pyridinylmethanols: A Technical Guide to Their Applications in Research

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring is a fundamental heterocyclic scaffold that features prominently in a vast number of FDA-approved drugs and clinical candidates.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic versatility make it a "privileged structure" in medicinal chemistry.[1][2][3][4] Within this class, substituted pyridinylmethanols and their parent pyridinone structures have emerged as critical pharmacophores for designing novel therapeutic agents across a spectrum of diseases. These compounds serve as versatile building blocks, allowing for the fine-tuning of physicochemical properties such as polarity and lipophilicity to optimize drug-like characteristics.[3][4]

This technical guide provides an in-depth overview of the current research applications of substituted pyridinylmethanols and related pyridine derivatives. It details their roles as anticancer, antimalarial, antimicrobial, and anti-inflammatory agents, among others. The guide includes summaries of key quantitative data, detailed experimental protocols from cited literature, and visualizations of relevant biological pathways and experimental workflows to facilitate understanding and further research.

Core Applications in Drug Discovery

Substituted pyridinylmethanols and their chemical relatives have demonstrated significant potential in several key therapeutic areas.

Oncology

The development of novel anticancer agents is a primary focus of modern medicinal chemistry, driven by the need to overcome drug resistance and improve selectivity for cancer cells.[5] Pyridine-containing compounds have been successfully developed to inhibit a variety of targets crucial for cancer cell proliferation and survival, including protein kinases, topoisomerases, and tubulin.[2]

| Compound Class | Target/Assay | Cell Line(s) | Activity Metric | Result | Reference |

| Pyridine-Thiazole Hybrids | NCI-60 Screen | 60 Human Cancer Cell Lines | % Growth Inhibition (at 10 µM) | >50% for all lines | [5] |

| Pyridine-Thiazole Hybrid (Comp. 3) | Cytotoxicity | HL-60 (Leukemia) | IC50 | 0.57 µM | [5] |

| Pyridine-Ureas (Comp. 8b) | VEGFR-2 Inhibition | - | IC50 | 5.0 ± 1.91 µM | [6] |

| Pyridine-Ureas (Comp. 8e) | VEGFR-2 Inhibition | - | IC50 | 3.93 ± 0.73 µM | [6] |

| N-pyridinyl ureidobenzenesulfonates | DHODH Inhibition | - | IC50 | 12–31 nM | [7] |

| Aniline Pyrimidine Derivative (17c) | Mer Kinase Inhibition | - | IC50 | 6.4 ± 1.8 nM | [8] |

| Aniline Pyrimidine Derivative (17c) | c-Met Kinase Inhibition | - | IC50 | 26.1 ± 7.7 nM | [8] |

Many pyridine derivatives function by inhibiting protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer. The diagram below illustrates the general mechanism of how a substituted pyridinylmethanol derivative can block a kinase-mediated signaling cascade, preventing downstream events that lead to cell proliferation.

Caption: Inhibition of the p38 MAPK signaling pathway by a substituted pyridinone.[9]

The U.S. National Cancer Institute (NCI) protocol for screening potential anticancer agents is a widely used method to assess broad-spectrum activity.

-

Initial Single-Dose Screening: The compound of interest is added to cultures of 60 different human cancer cell lines at a single, high concentration (typically 10 µM).[5]

-

Incubation: The cells are incubated with the compound for a standard period (e.g., 48 hours).

-

Growth Inhibition Measurement: After incubation, cell viability or growth inhibition is measured using a sulforhodamine B (SRB) assay, which stains total cellular protein. The percentage growth inhibition relative to untreated control cells is calculated.

-

Five-Dose Assay: Compounds that show significant growth inhibition in the initial screen are selected for a more detailed five-dose assay.[5] This allows for the determination of key activity parameters:

-

GI50: The concentration required to inhibit cell growth by 50%.

-

TGI (Total Growth Inhibition): The concentration at which there is no net cell growth.

-

LC50: The concentration required to kill 50% of the cells.

-

-

Data Analysis: The results are analyzed to determine the compound's potency and selectivity across different cancer types.

Anti-Infective Research (Antimalarial & Antimicrobial)

The pyridine scaffold is also integral to the development of agents targeting infectious diseases. Its derivatives have shown potent activity against malaria parasites, bacteria, and fungi.

| Compound Class | Organism | Activity Metric | Result | Reference |

| Pyridine Derivative (2g) | Plasmodium falciparum (CQ-resistant) | IC50 | 0.0402 µM | [10] |

| Pyridine Derivative (2g) | Plasmodium berghei (in vivo) | % Parasite Inhibition (at 50 µmol/kg) | 91% | [10] |

| Pyridine Carbonitrile (3b) | Candida albicans | MIC | 25 µg/mL | [11] |

| Pyridine Derivative (5a) | Bacillus cereus | MIC | 50 µg/mL | [11] |

| Pyridine Derivative (6b) | Bacillus cereus | MIC | 50 µg/mL | [11] |

| Oxadiazole Derivative (7a) | Bacillus cereus | MIC | 50 µg/mL | [11] |

CQ: Chloroquine; MIC: Minimum Inhibitory Concentration

In malaria, some pyridine derivatives are thought to act by inhibiting the dihydrofolate reductase (DHFR) enzyme of the parasite.[10] DHFR is essential for the synthesis of nucleic acids, and its inhibition halts parasite replication. Molecular docking studies have shown that these compounds can form hydrogen bonds and hydrophobic interactions within the active site of the DHFR enzyme, blocking its function.[10]

This standard test is used to evaluate the efficacy of antimalarial compounds in a mouse model.[10]

-

Infection: Mice are inoculated with Plasmodium berghei, a species of malaria parasite that infects rodents.

-

Treatment: The test compounds are administered to the mice daily for four consecutive days, starting on the day of infection. A control group receives the vehicle, and a positive control group receives a known antimalarial drug like chloroquine.

-

Parasitemia Measurement: On the fifth day, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa stain.

-

Calculation of Inhibition: The percentage of red blood cells infected with parasites (parasitemia) is determined by microscopy. The average suppression of parasitemia is calculated for the treated groups relative to the vehicle control group.

The general workflow for discovering and evaluating new antimicrobial agents involves a series of sequential steps from initial synthesis to toxicity assessment.

Caption: A typical workflow for the discovery and evaluation of novel antimicrobial compounds.[11]

Neurological Disorders

Substituted pyridines are being investigated for neurodegenerative diseases like Alzheimer's disease (AD). A key target in this area is Glycogen Synthase Kinase-3β (GSK-3β), an enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of AD.[12]

| Compound Class | Target | Activity Metric | Result | Reference |

| Pyrrolo[2,3-b]pyridine (41) | GSK-3β | IC50 | 0.22 nM | [12] |

| Pyrrolo[2,3-b]pyridine (46) | GSK-3β | IC50 | 0.26 nM | [12] |

| Pyrrolo[2,3-b]pyridine (54) | GSK-3β | IC50 | 0.24 nM | [12] |

In Alzheimer's disease, GSK-3β contributes to the formation of neurofibrillary tangles (NFTs) by excessively phosphorylating the tau protein. Inhibiting GSK-3β is a promising therapeutic strategy to prevent this pathological process.

Caption: Inhibition of GSK-3β to prevent tau hyperphosphorylation in Alzheimer's disease.[12]

Conclusion

Substituted pyridinylmethanols and related pyridine-based heterocycles represent a highly productive and versatile scaffold in modern drug discovery. Their proven success in targeting a wide array of biological molecules, from kinases in oncology to enzymes in infectious pathogens, underscores their significance.[1][2] The ability to readily modify the core structure allows for systematic exploration of structure-activity relationships, leading to the identification of potent and selective agents.[3][4][9] The data and protocols summarized in this guide highlight the broad potential of these compounds. Future research will likely focus on further optimizing their pharmacokinetic and safety profiles, exploring novel therapeutic targets, and leveraging computational methods to accelerate the design of next-generation pyridinylmethanol-based therapeutics.

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Functions of Pyridine Heterocycles [ouci.dntb.gov.ua]

- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of (2-Isobutylpyridin-3-yl)methanol Bioactivity: A Technical Guide

Disclaimer: As of November 2025, there is a lack of publicly available data on the specific bioactivity of (2-Isobutylpyridin-3-yl)methanol. This guide, therefore, presents a hypothetical in silico investigation to predict its potential biological activity, providing researchers, scientists, and drug development professionals with a comprehensive framework and detailed protocols for such an assessment.

This whitepaper outlines a structured, multi-faceted in silico approach to characterize the potential bioactivity of the novel compound, (2-Isobutylpyridin-3-yl)methanol. The methodologies detailed herein are standard computational practices in modern drug discovery, designed to predict potential protein targets, binding affinities, and pharmacokinetic properties, thereby guiding further experimental validation.[1][2][3]

Target Identification and Rationale

Pyridine derivatives are known to interact with a variety of biological targets, including kinases and G-protein coupled receptors.[4][5][6] For the purpose of this hypothetical study, we will investigate the potential of (2-Isobutylpyridin-3-yl)methanol as an inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[6] The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various autoimmune diseases and cancers.[6] Therefore, selective TYK2 inhibitors are of significant therapeutic interest.

Data Presentation: Predicted Properties of (2-Isobutylpyridin-3-yl)methanol

The following tables summarize the predicted physicochemical properties, drug-likeness, potential bioactivity scores, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile for (2-Isobutylpyridin-3-yl)methanol. These values are hypothetical and would be generated using various computational models as described in the experimental protocols.

Table 1: Predicted Physicochemical Properties and Drug-Likeness

| Property | Predicted Value | Method/Software |

| Molecular Weight | 179.26 g/mol | RDKit |

| LogP | 2.15 | RDKit (MolLogP) |

| Hydrogen Bond Donors | 1 | RDKit |

| Hydrogen Bond Acceptors | 2 | RDKit |

| Rotatable Bonds | 3 | RDKit |

| Lipinski's Rule of Five | Pass (0 violations) | Custom Script |

| Ghose Filter | Pass | Custom Script |

| Veber's Rule | Pass | Custom Script |

| Egan's Rule | Pass | Custom Script |

Table 2: Predicted Bioactivity and Docking Scores against TYK2

| Parameter | Predicted Value | Method/Software |

| Docking Score | -8.5 kcal/mol | AutoDock Vina |

| Glide Score | -7.2 | Schrödinger Glide |

| Predicted pIC50 (from QSAR) | 6.8 | Custom QSAR Model |

| Pharmacophore Fit Score | 0.92 | Phase (Schrödinger) |

Table 3: Predicted ADMET Properties

| Property | Prediction | Confidence | Method/Software |

| Human Intestinal Absorption | High | 95% | SwissADME |

| Blood-Brain Barrier Permeation | No | 88% | SwissADME |

| P-glycoprotein Substrate | No | 75% | SwissADME |

| CYP2D6 Inhibitor | Yes | 82% | SwissADME |

| hERG Blocker | Low Risk | 90% | PreADMET |

| Ames Mutagenicity | Non-mutagen | 85% | PreADMET |

Experimental Protocols

This section provides detailed methodologies for the in silico experiments used to generate the predictive data for (2-Isobutylpyridin-3-yl)methanol.

Ligand and Target Preparation

3.1.1 Ligand Preparation

-

Structure Generation: The 2D structure of (2-Isobutylpyridin-3-yl)methanol is drawn using a chemical sketcher (e.g., MarvinSketch) and saved in SDF format.

-

3D Conversion and Optimization: The 2D structure is converted to a 3D conformation. Energy minimization is performed using a force field such as MMFF94 to obtain a low-energy conformer. This can be done using software like Open Babel or Maestro (Schrödinger).

-

Protonation State Determination: The protonation state of the molecule at a physiological pH of 7.4 is determined. This is crucial for accurate docking and simulation studies. Tools like Epik (Schrödinger) or Marvin (ChemAxon) can be used for this purpose.

3.1.2 Target Preparation

-

Protein Structure Retrieval: The 3D crystal structure of human TYK2 (e.g., PDB ID: 4G02) is downloaded from the Protein Data Bank (PDB).

-

Protein Preparation: The raw PDB file is prepared using a protein preparation wizard (e.g., in Schrödinger Maestro or UCSF Chimera). This involves:

-

Removing water molecules that are not involved in ligand binding.

-

Adding hydrogen atoms.

-

Assigning correct bond orders.

-

Filling in missing side chains and loops.

-

Optimizing the hydrogen-bonding network.

-

Performing a restrained energy minimization of the protein structure to relieve any steric clashes.

-

Pharmacophore Modeling

A ligand-based pharmacophore model is generated to identify the key chemical features required for TYK2 inhibition.[7][8]

-

Dataset Collection: A set of known, structurally diverse TYK2 inhibitors with their reported IC50 values are collected from a public database like ChEMBL.[9]

-

Conformational Analysis: For each ligand in the dataset, a set of low-energy conformers is generated.

-

Pharmacophore Feature Identification: Common chemical features such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups are identified for each active ligand.

-

Hypothesis Generation: A pharmacophore hypothesis is generated by aligning the active ligands and identifying the spatial arrangement of features that is common to most of them.[10][11] Software like Phase (Schrödinger) or LigandScout can be used. The quality of the hypothesis is validated using a set of known inactive molecules (decoys).

-

Screening: The prepared 3D structure of (2-Isobutylpyridin-3-yl)methanol is screened against the generated pharmacophore model to assess its fit.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[12][13][14]

-

Binding Site Definition: The active site of TYK2 is defined based on the co-crystallized ligand in the PDB structure or through literature information. A grid box is generated around this active site.

-

Docking Simulation: The prepared 3D structure of (2-Isobutylpyridin-3-yl)methanol is docked into the defined active site of TYK2 using a docking program like AutoDock Vina or Glide.[13][15] The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site.[16]

-

Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The top-scoring poses are visually inspected to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues of the active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the chemical structure and the biological activity of a set of compounds.[17][18]

-

Data Collection: A dataset of pyridine derivatives with known inhibitory activity against TYK2 is curated from the ChEMBL database.

-

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors (e.g., constitutional, topological, geometrical, and quantum-chemical) are calculated.

-

Data Splitting: The dataset is divided into a training set (typically 80%) and a test set (20%) to build and validate the model, respectively.[19][20]

-

Model Building: A statistical model is built using machine learning algorithms like multiple linear regression, random forest, or support vector machines to correlate the molecular descriptors with the biological activity.[21]

-

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

-

Activity Prediction: The validated QSAR model is used to predict the bioactivity (e.g., pIC50) of (2-Isobutylpyridin-3-yl)methanol.

ADMET Prediction

In silico ADMET prediction is crucial to identify potential liabilities early in the drug discovery process.[22]

-

Property Calculation: The 2D structure of (2-Isobutylpyridin-3-yl)methanol is submitted to web-based platforms like SwissADME or PreADMET.

-

Model-Based Prediction: These platforms use a variety of pre-built models to predict properties related to absorption (e.g., intestinal absorption, Caco-2 permeability), distribution (e.g., blood-brain barrier penetration, plasma protein binding), metabolism (e.g., cytochrome P450 inhibition), excretion, and toxicity (e.g., hERG inhibition, Ames mutagenicity).

-

Analysis of Results: The predicted ADMET profile is analyzed to assess the drug-like properties of the compound.

Mandatory Visualizations

Signaling Pathway

References

- 1. cs230.stanford.edu [cs230.stanford.edu]

- 2. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is in silico drug discovery? [synapse.patsnap.com]

- 4. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Schrödinger NotesâLigand-based Pharmacophore Modeling | J's Blog [blog.jiangshen.org]

- 8. researchgate.net [researchgate.net]

- 9. Predicting bioactivity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 15. openaccessjournals.com [openaccessjournals.com]

- 16. Docking Screens for Novel Ligands Conferring New Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academicjournals.org [academicjournals.org]

- 18. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. pharmaexcipients.com [pharmaexcipients.com]

The Multifaceted Biological Landscape of Pyridinylmethanol Derivatives: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Pyridinylmethanol derivatives, a class of heterocyclic compounds, have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their versatile structure allows for modifications that can fine-tune their pharmacological properties, leading to the development of potent and selective agents for various therapeutic targets. This technical guide provides an in-depth review of the biological effects of pyridinylmethanol derivatives, with a focus on their mechanisms of action, quantitative activity data, and the experimental methodologies used for their evaluation.

Antagonism of Transient Receptor Potential Vanilloid 3 (TRPV3)

Pyridinylmethanol derivatives have been identified as potent antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a key player in pain sensation, inflammation, and skin disorders.[1][2]

Mechanism of Action and Signaling Pathway

TRPV3 is a non-selective cation channel primarily expressed in keratinocytes and sensory neurons.[2] Its activation by various stimuli, including heat and chemical agonists, leads to an influx of Ca2+ ions. This influx triggers downstream signaling cascades that contribute to the sensation of pain and the release of pro-inflammatory mediators. Pyridinylmethanol derivatives act by directly blocking the TRPV3 channel, thereby inhibiting this initial influx of calcium and mitigating the subsequent pathological effects.

The signaling pathway initiated by TRPV3 activation and its inhibition by pyridinylmethanol derivatives can be summarized as follows:

Quantitative Activity Data

The antagonist activity of pyridinylmethanol derivatives against TRPV3 is typically quantified by their half-maximal inhibitory concentration (IC50).

| Compound ID | Structure | hTRPV3 IC50 (µM) | Reference |

| 74a | 3-(hydroxy(pyridin-2-yl)methyl)-1-methyl-3-(4-(trifluoromethyl)pyridin-2-yl)cyclobutanol | 0.38 | [2] |

Experimental Protocol: TRPV3 Calcium Influx Assay

This protocol outlines a typical cell-based assay to determine the inhibitory effect of pyridinylmethanol derivatives on TRPV3 channel activation.

Inhibition of Phosphodiesterase-4 (PDE4)

Substituted 2-pyridinemethanol derivatives have been identified as potent and selective inhibitors of phosphodiesterase-4 (PDE4), an enzyme crucial in the inflammatory cascade.[3]

Mechanism of Action and Signaling Pathway

PDE4 is a key enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a second messenger that plays a critical role in regulating inflammation. By inhibiting PDE4, pyridinylmethanol derivatives prevent the degradation of cAMP. Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and inactivates pro-inflammatory transcription factors and reduces the production of inflammatory cytokines like TNF-α.

The signaling pathway for PDE4 inhibition is depicted below:

Quantitative Activity Data

The inhibitory potency of pyridinylmethanol derivatives against PDE4 is determined by their IC50 values.

| Compound ID | Structure | PDE4 IC50 (nM) | Reference |

| 9 | (S)-1-(3-cyclopentyloxy-4-methoxyphenyl)-1-(pyridin-2-yl)methanol | 1.3 | [3] |

Experimental Protocol: PDE4 Inhibition Assay

This protocol describes a common method for measuring the inhibition of PDE4 activity by pyridinylmethanol derivatives.

Anticancer Activity

Certain pyridinylmethanol derivatives have demonstrated promising antiproliferative activity against various cancer cell lines.

Quantitative Activity Data

The anticancer efficacy is typically expressed as the IC50 value, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | HepG2 (Liver) | 4.5 | [4] |

| 1 | MCF-7 (Breast) | 6.3 | [4] |

| 2 | HepG2 (Liver) | 7.5 | [4] |

| 2 | MCF-7 (Breast) | 16 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Antimicrobial Activity

Pyridinylmethanol derivatives have also been investigated for their antimicrobial properties against various bacterial and fungal strains.

Quantitative Activity Data

The antimicrobial activity is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| EA-02-009 | S. aureus | 0.5-1 | [5] |

| JC-01-072 | S. aureus | 4-8 | [5] |

| JC-01-074 | S. aureus | 16 | [5] |

| EA-02-011 | S. aureus | 32 | [5] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Conclusion

Pyridinylmethanol derivatives represent a promising and versatile chemical scaffold in drug discovery. Their demonstrated efficacy as TRPV3 antagonists, PDE4 inhibitors, anticancer agents, and antimicrobial compounds highlights their potential for the development of novel therapeutics for a wide range of diseases. The structure-activity relationships of these derivatives continue to be an active area of research, with the aim of optimizing their potency, selectivity, and pharmacokinetic properties. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working with this important class of compounds. Further investigation into the precise molecular interactions and downstream effects of pyridinylmethanol derivatives will undoubtedly pave the way for new and improved treatment strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. TRPV3 enhances skin keratinocyte proliferation through EGFR-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The regulatory role of PDE4B in the progression of inflammatory function study [frontiersin.org]

- 4. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria [mdpi.com]

An In-depth Technical Guide on the Stability and Degradation of (2-Isobutylpyridin-3-yl)methanol

Introduction

(2-Isobutylpyridin-3-yl)methanol is a substituted pyridine derivative. The stability of such a molecule is a critical parameter in the development of any potential pharmaceutical or agrochemical application. Understanding its degradation profile under various stress conditions is essential for formulation development, determining storage conditions, and ensuring safety and efficacy. This document outlines a comprehensive approach to investigating the stability and degradation pathways of (2-Isobutylpyridin-3-yl)methanol.

The structure combines a basic pyridine ring with a primary alcohol functional group and an isobutyl substituent. The pyridine nitrogen offers a site for acid-base reactions and potential N-oxidation, while the primary alcohol is susceptible to oxidation. The overall stability will be influenced by the interplay of these functional groups.

Hypothetical Degradation Pathways

Forced degradation studies are designed to intentionally degrade a compound to identify potential degradation products and pathways.[1] The primary routes of degradation for (2-Isobutylpyridin-3-yl)methanol are anticipated to be oxidation and reactions under acidic and photolytic conditions.

-

Oxidative Degradation: The primary alcohol is a likely site for oxidation, which could lead to the corresponding aldehyde and carboxylic acid. The pyridine nitrogen is also susceptible to N-oxidation.

-

Acidic Degradation: While the pyridine ring is generally stable in acid, protonation of the nitrogen may influence the reactivity of the rest of the molecule. Under strong acidic conditions and heat, dehydration or rearrangement reactions could be possible, though less likely for this specific structure.

-

Photodegradation: Aromatic systems like pyridine can be susceptible to photolytic degradation. It has been noted that 3-Pyridinemethanol can undergo aerobic photo-oxidation to form nicotinic acid.[2] A similar pathway could be anticipated for the isobutyl-substituted analogue.

Caption: Hypothetical oxidative degradation pathways.

Caption: Potential photolytic oxidation pathway.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies should be conducted to achieve approximately 10-20% degradation of the active substance.[1]

Caption: General workflow for forced degradation studies.

-

Preparation of Stock Solution: A stock solution of (2-Isobutylpyridin-3-yl)methanol (e.g., 1 mg/mL) is prepared in a suitable solvent such as methanol or a mixture of methanol and water.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

The solution is heated in a water bath at 60°C.

-

Samples are withdrawn at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Prior to analysis, the samples are neutralized with an equivalent amount of 0.1 M NaOH.

-

Samples are diluted to the working concentration with the mobile phase.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

The solution is heated in a water bath at 60°C.

-

Samples are withdrawn at timed intervals.

-

Samples are neutralized with an equivalent amount of 0.1 M HCl before analysis.

-

Samples are diluted to the working concentration.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

The solution is kept at room temperature.

-

Samples are taken at specified time points.

-

Samples are diluted to the working concentration for analysis.

-

-

Thermal Degradation:

-

A sample of the solid compound is placed in a controlled temperature oven at 80°C.

-

Samples are withdrawn at various times.

-

The withdrawn solid is dissolved in the solvent to prepare a solution of known concentration for analysis.

-

-

Photolytic Degradation:

-

A solution of the compound is exposed to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample is kept in the dark under the same temperature conditions.

-

Samples are analyzed at the end of the exposure period.

-

A stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, would be developed and validated.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.02 M potassium phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of maximum absorbance (e.g., determined by UV scan) and mass spectrometry (MS) for identification of degradation products.

Presentation of Hypothetical Data

The results of the forced degradation studies would be tabulated to show the extent of degradation and the formation of impurities over time.

Table 1: Summary of Forced Degradation Results for (2-Isobutylpyridin-3-yl)methanol

| Stress Condition | Time (hours) | Assay of (2-Isobutylpyridin-3-yl)methanol (%) | Total Impurities (%) |

| 0.1 M HCl (60°C) | 24 | 95.2 | 4.8 |

| 0.1 M NaOH (60°C) | 24 | 98.7 | 1.3 |

| 3% H₂O₂ (RT) | 8 | 89.4 | 10.6 |

| Thermal (80°C, solid) | 72 | 99.1 | 0.9 |

| Photolytic (ICH Q1B) | - | 92.5 | 7.5 |

Table 2: Impurity Profile under Oxidative Stress (3% H₂O₂)

| Time (hours) | (2-Isobutylpyridin-3-yl)methanol (Peak Area %) | Impurity 1 (RRT 0.85) (%) | Impurity 2 (RRT 1.15) (%) |

| 0 | 100 | 0 | 0 |

| 2 | 97.1 | 1.8 | 1.1 |

| 4 | 94.3 | 3.5 | 2.2 |

| 8 | 89.4 | 6.2 | 4.4 |

(RRT = Relative Retention Time)

Conclusion

This guide provides a comprehensive framework for investigating the stability and degradation of (2-Isobutylpyridin-3-yl)methanol. Based on its chemical structure, the compound is likely to be most susceptible to oxidative and photolytic degradation. The proposed experimental protocols and analytical methods provide a robust starting point for these investigations. The identification and characterization of any degradation products are crucial for ensuring the quality, safety, and efficacy of any product containing this molecule. It is imperative that these hypothetical pathways and protocols are confirmed through rigorous experimental work.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography Method for the Quantification of (2-Isobutylpyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (2-Isobutylpyridin-3-yl)methanol. The described protocol is designed for accuracy, precision, and high-throughput screening, making it suitable for various stages of drug discovery and development, including reaction monitoring, purity assessment, and quality control. The method utilizes a reversed-phase C18 column with UV detection, a widely accessible and reliable configuration in analytical laboratories.

Introduction

(2-Isobutylpyridin-3-yl)methanol is a pyridine derivative with potential applications in the pharmaceutical and agrochemical industries.[1] Accurate and reliable analytical methods are crucial for its characterization, quality control, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This document provides a comprehensive protocol for the analysis of (2-Isobutylpyridin-3-yl)methanol using a reversed-phase HPLC method.

Physicochemical Properties

A summary of the key physicochemical properties of (2-Isobutylpyridin-3-yl)methanol is presented in Table 1. Understanding these properties is essential for developing a suitable analytical method.

Table 1: Physicochemical Properties of (2-Isobutylpyridin-3-yl)methanol

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅NO | [1] |

| Molecular Weight | 165.23 g/mol | [1] |

| IUPAC Name | [2-(2-methylpropyl)pyridin-3-yl]methanol | [1] |

| Canonical SMILES | CC(C)CC1=C(C=CC=N1)CO | [1] |

Experimental Protocol

This section outlines the detailed experimental procedure for the HPLC analysis of (2-Isobutylpyridin-3-yl)methanol.

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for good separation and peak shape.

-

Solvents: HPLC grade acetonitrile and methanol. Deionized water (18.2 MΩ·cm).

-

Reagents: Ammonium acetate (analytical grade).

-

Standard: A well-characterized reference standard of (2-Isobutylpyridin-3-yl)methanol.

Chromatographic Conditions

The optimized HPLC method parameters are summarized in Table 2.

Table 2: HPLC Method Parameters

| Parameter | Condition |

| Mobile Phase A | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 80% A / 20% B, isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 265 nm |

| Run Time | 10 minutes |

Standard and Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of (2-Isobutylpyridin-3-yl)methanol reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Solution: Accurately weigh the sample containing (2-Isobutylpyridin-3-yl)methanol and dissolve it in the diluent to obtain a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. The acceptance criteria are provided in Table 3.

Table 3: System Suitability Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |

| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% (for n=6 injections) |

Data Analysis and Quantification

The concentration of (2-Isobutylpyridin-3-yl)methanol in the samples is determined by external standard calibration. Construct a calibration curve by plotting the peak area of the standard injections versus their corresponding concentrations. The concentration of the analyte in the sample is then calculated using the linear regression equation derived from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of (2-Isobutylpyridin-3-yl)methanol.

Caption: HPLC Analysis Workflow for (2-Isobutylpyridin-3-yl)methanol.

Logical Relationship of Method Parameters

The interplay of key HPLC parameters is crucial for achieving a successful separation. The diagram below shows the logical relationship between these parameters.

Caption: Interrelationship of Key HPLC Method Parameters.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of (2-Isobutylpyridin-3-yl)methanol. The protocol is straightforward to implement in a standard analytical laboratory and can be adapted for various applications in research and development. Adherence to the system suitability criteria will ensure the generation of high-quality, reproducible data.

References

Protocol for the Evaluation of (2-Isobutylpyridin-3-yl)methanol in Cell Culture Assays

Application Note: This document provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro biological activity of the novel small molecule, (2-Isobutylpyridin-3-yl)methanol. Due to the absence of specific published data for this compound, the following protocols and data tables are presented as templates to guide the experimental design and data analysis process. These protocols are based on standard methodologies for the evaluation of novel chemical entities in cell culture.

Compound Information

| Property | Value | Source |

| IUPAC Name | [2-(2-methylpropyl)pyridin-3-yl]methanol | [1] |

| Molecular Formula | C10H15NO | [1] |

| Molecular Weight | 165.23 g/mol | [1] |

| CAS Number | 1030829-24-3 | [1] |

Preliminary Handling and Preparation

2.1. Solubility Testing

Prior to initiating biological assays, it is crucial to determine the solubility of (2-Isobutylpyridin-3-yl)methanol in appropriate solvents and cell culture media.[2][3][4] This ensures the compound remains in solution at the desired test concentrations, avoiding precipitation that could lead to inaccurate results.

Protocol for Solubility Assessment:

-

Prepare a high-concentration stock solution of (2-Isobutylpyridin-3-yl)methanol (e.g., 10-100 mM) in a selection of common laboratory solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or methanol.[5]

-

Serially dilute the stock solution in the chosen solvent.

-

Add a small volume of each dilution to the complete cell culture medium to be used in the assays (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum). The final solvent concentration should be kept to a minimum, typically ≤0.5%, to avoid solvent-induced cytotoxicity.[5]

-

Incubate the solutions at 37°C for a period equivalent to the planned assay duration (e.g., 24, 48, or 72 hours).[6]

-

Visually inspect for precipitation or turbidity.

-

For a more quantitative assessment, measure the turbidity using a spectrophotometer at a wavelength of 600 nm or by nephelometry.[3][4]

-

The highest concentration that remains clear is considered the limit of solubility under the tested conditions.

2.2. Stock Solution Preparation and Storage

Based on the solubility test, prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Experimental Protocols

3.1. Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[7][8][9] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[10]

-

Compound Treatment: Prepare serial dilutions of (2-Isobutylpyridin-3-yl)methanol in complete culture medium from the stock solution. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of solvent) and a no-treatment control.

-

Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).[6]

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[11][12][13]

3.2. Cell Proliferation Assay (ATP-Based Assay)

This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[7][14]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

Incubation: Incubate the plate for the desired time points.

-

ATP Reagent Addition: Equilibrate the plate and its contents to room temperature. Add the ATP detection reagent according to the manufacturer's instructions (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Luminescence Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control and determine the IC50 value from the dose-response curve.[13]

Data Presentation

Table 1: Solubility of (2-Isobutylpyridin-3-yl)methanol

| Solvent | Maximum Soluble Concentration (mM) | Observations |

| DMSO | e.g., 100 | Clear solution |

| Ethanol | e.g., 50 | Clear solution |

| PBS | e.g., <0.1 | Precipitation observed |

| DMEM + 10% FBS | e.g., 100 µM | Clear solution |

Table 2: IC50 Values of (2-Isobutylpyridin-3-yl)methanol on Various Cell Lines

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |

| e.g., HeLa | MTT | 24 | e.g., 75.2 |

| 48 | e.g., 52.8 | ||

| 72 | e.g., 35.1 | ||

| e.g., A549 | ATP-Based | 24 | e.g., 88.9 |

| 48 | e.g., 63.4 | ||

| 72 | e.g., 41.7 | ||

| e.g., MCF-7 | MTT | 48 | e.g., >100 |

Visualizations

Experimental Workflow Diagram

References

- 1. (2-Isobutylpyridin-3-yl)methanol - Molwiki [molwiki.com]